molecular formula C19H19FN2O2S2 B2381721 4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-19-6

4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2381721
CAS No.: 896604-19-6
M. Wt: 390.49
InChI Key: DBDJSXLJENCLKV-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at position 4 and a methyl group at position 2. The sulfonamide nitrogen is connected via an ethyl linker to a thiazole ring bearing a para-tolyl group at position 3.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S2/c1-13-3-5-15(6-4-13)19-22-17(12-25-19)9-10-21-26(23,24)18-8-7-16(20)11-14(18)2/h3-8,11-12,21H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDJSXLJENCLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a p-tolyl group. This intermediate is further reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under specific conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, p-toluidine, and various catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a fluorine atom, a methyl group, a thiazole ring, and a benzenesulfonamide moiety. Its molecular formula is C19H19FN2O2S2C_{19}H_{19}FN_2O_2S_2, with a molecular weight of approximately 390.5 g/mol. The compound's structural complexity allows for diverse interactions and potential applications in various domains.

Chemistry

In the field of chemistry, 4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in organic reactions, facilitating the development of novel compounds with tailored properties.

Biology

The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Pseudomonas aeruginosa31.108 - 62.216

The mechanism of action involves inhibiting protein synthesis and nucleic acid production, leading to bactericidal effects .

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. It has shown promise as an inhibitor of carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The compound's derivatives have demonstrated remarkable selectivity for carbonic anhydrase IX over carbonic anhydrase II, with IC50 values ranging from 10.93 to 25.06 nM . Additionally, it has been evaluated for its ability to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Industry

The compound is also applied in the development of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for use in various industrial processes, including the synthesis of polymers and other functional materials.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial efficacy of 4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide revealed significant activity against both Gram-positive and Gram-negative bacteria. The research outlined the compound's effectiveness in inhibiting bacterial growth through specific biochemical pathways.

Case Study 2: Anticancer Potential

In another study focusing on anticancer applications, derivatives of the compound were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, with specific mechanisms leading to increased apoptosis rates compared to control groups .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Sulfonamide Motifs

Compound 15d (Scheme 3, )
  • Structure: Contains a 4-methylbenzenesulfonamide group linked to a thiazole ring with a 5-oxo-4-(2-(p-tolyl)hydrazono)-4,5-dihydrothiazol-2-yl substituent.
  • Synthesis : Synthesized via condensation reactions, similar to the target compound, but with hydrazine intermediates .
4-Methoxy-N-(2-(2-(Pyridin-3-Yl)Thiazol-4-Yl)Ethyl)Benzenesulfonamide ()
  • Structure : Methoxy substituent at position 4 of the benzene ring and a pyridinyl group on the thiazole.
  • Key Differences :
    • Electron Effects : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) alters electronic density, affecting binding to hydrophobic pockets.
    • Solubility : Pyridinyl may improve water solubility compared to the hydrophobic p-tolyl group in the target compound .
2-Fluoro-N-[4-(Thiazol-2-Ylsulfamoyl)Phenyl]Benzamide ()
  • Structure : Replaces the benzenesulfonamide with a benzamide and positions fluorine on the adjacent benzene ring.
  • Key Differences :
    • Acidity : Sulfonamides (pKa ~10) are more acidic than benzamides (pKa ~15), influencing ionization and membrane permeability.
    • Bioactivity : Benzamide derivatives may exhibit distinct target selectivity, e.g., kinase vs. protease inhibition .

Analogues with Heterocyclic Variations

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones ()
  • Structure : Triazole-thione core with sulfonamide and difluorophenyl groups.
  • Key Differences :
    • Tautomerism : Exists as thione tautomers (νC=S at 1247–1255 cm⁻¹ in IR), unlike the target compound’s stable thiazole.
    • Spectral Data : Absence of C=O bands (IR) confirms cyclization, a feature absent in the target compound’s synthesis .
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)Phenyl)Ureido)Phenyl)Thiazol-4-Yl)Methyl)Piperazin-1-Yl)Acetate ()
  • Structure : Incorporates a piperazine-acetate linker and trifluoromethylphenyl ureido group.
  • Key Differences: Molecular Weight: Higher MW (~548 vs. ~420 for the target) may reduce bioavailability.

Analogues with Bulky Substituents

4-(4-(2-(1,3-Dioxoisoindolin-2-Yl)Ethyl)Thiazol-2-YlAmino)Benzenesulfonamide (4g) ()
  • Structure : Features a phthalimide (isoindoline-1,3-dione) group attached to the thiazole.
  • Key Differences :
    • Steric Effects : The bulky phthalimide may hinder membrane penetration compared to the target’s compact ethyl-p-tolyl group.
    • Bioactivity : Phthalimide derivatives are associated with elastase inhibition and antiproliferative activity, suggesting divergent therapeutic applications .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield (%) Notable Spectral Data (IR/NMR)
Target Compound Benzenesulfonamide-thiazole 4-F, 2-Me, p-tolyl ~420* Not reported νC-F: ~1100 cm⁻¹; δH (p-tolyl): ~7.2 ppm
15d () Thiazole-hydrazono Oxo, hydrazono ~550* Not reported νC=O: ~1680 cm⁻¹; δH (NH): ~10 ppm
4-Methoxy analog () Benzenesulfonamide-thiazole 4-OMe, pyridin-3-yl ~435* Not reported νC-O: ~1250 cm⁻¹; δH (pyridinyl): ~8.5 ppm
Ethyl 2-(piperazin-1-yl)acetate (10d, ) Thiazole-piperazine Trifluoromethylphenyl ureido 548.2 93.4 ESI-MS: m/z 548.2 [M+H]+
4g () Phthalimide-thiazole Isoindoline-1,3-dione ~470* Not reported νC=O (phthalimide): ~1700 cm⁻¹

*Calculated based on structural formulas.

Key Research Findings

  • Electronic Effects : Fluorine and methyl substituents on the benzene ring optimize electron-withdrawing and hydrophobic interactions, enhancing target binding compared to methoxy or benzamide analogs .
  • Linker Flexibility : The ethyl linker in the target compound may improve conformational adaptability versus rigid piperazine or phthalimide-containing analogs .
  • Synthetic Feasibility : High-yield methods for triazole-thiones () and ureido-thiazoles () could inform scalable synthesis of the target compound .

Biological Activity

4-Fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research sources.

Chemical Structure and Synthesis

The compound features a unique structure that includes a fluorine atom, a methyl group, a thiazole ring, and a benzenesulfonamide moiety. The synthesis typically involves multi-step organic reactions, beginning with the formation of the thiazole ring, which is then functionalized with a p-tolyl group. The final product is synthesized by reacting the intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride under controlled conditions.

Antimicrobial Properties

Research indicates that 4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of certain pathogens effectively:

Pathogen MIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Pseudomonas aeruginosa31.108 - 62.216

The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects .

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, preliminary tests indicated significant cytotoxic effects against human cancer cell lines with IC50 values in low micromolar ranges:

Cell Line IC50 (μM)
SNB-75 (CNS cancer)5.84
UO-31 (renal cancer)5.66
SR (leukemia)5.44

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Efficacy : A recent study demonstrated that derivatives of thiazole compounds, including this sulfonamide derivative, exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, indicating its potential as an alternative treatment for resistant bacterial infections .
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell growth effectively, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Q & A

Q. Basic Structural Elucidation

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) identify key groups:
    • Sulfonamide NH (~δ 10.5 ppm, broad singlet).
    • Thiazole protons (δ 7.2–8.1 ppm, multiplet).
    • Fluorophenyl signals (δ 6.8–7.6 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-S-N ~107°) and confirms planarity of the thiazole-sulfonamide core .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 443.12) .

What in vitro assays are suitable for initial screening of its biological activity?

Q. Basic Biological Screening

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays for COX-2 or carbonic anhydrase inhibition, using celecoxib as a reference .

How can structure-activity relationship (SAR) studies evaluate the role of the fluorine atom and methyl group in bioactivity?

Q. Advanced SAR Design

  • Fluorine Substitution : Compare activity with non-fluorinated analogs (e.g., replacing fluorine with hydrogen or chlorine) to assess impacts on lipophilicity and target binding .
  • Methyl Group Modification : Synthesize derivatives with ethyl or hydroxyl groups at the 2-methyl position to test steric and electronic effects on thiazole ring interactions .
  • Pharmacophore Mapping : Overlay docking poses (using AutoDock Vina) to identify critical binding interactions (e.g., sulfonamide H-bonding with Arg120 in COX-2) .

How can researchers resolve contradictions in reported IC₅₀ values across different studies?

Q. Advanced Data Contradiction Analysis

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
  • Validate with Orthogonal Methods : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and calculate weighted mean IC₅₀ values .

What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Q. Advanced In Vivo Studies

  • Pharmacokinetics :
    • Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; measure plasma levels via LC-MS/MS (t₁/₂, Cmax, AUC) .
  • Toxicity :
    • Acute Toxicity : Single-dose escalation in BALB/c mice (LD₅₀ determination).
    • Subchronic Studies : 28-day repeated dosing with histopathology (liver/kidney) .

How can computational modeling predict target interactions and optimize derivatives?

Q. Advanced Computational Design

  • Molecular Docking : Use Glide (Schrödinger) to screen against PDB targets (e.g., 5KIR for COX-2). Prioritize compounds with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD < 2 Å) .
  • QSAR Models : Train Random Forest algorithms on IC₅₀ data (descriptors: LogP, polar surface area) to predict activity of novel analogs .

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